N-(1,3-benzothiazol-2-yl)-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex organic compound that features a benzothiazole ring, an indole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde or ketone.
Indole Synthesis: Using Fischer indole synthesis or other methods to introduce the indole ring.
Coupling Reactions: Using reagents like thionyl chloride or other coupling agents to link the benzothiazole and indole moieties.
Final Assembly: Introducing the chlorophenyl group and completing the acetamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale production while maintaining safety and environmental standards.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst for halogenation.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its use as a drug candidate for treating diseases.
Industry: Utilizing its unique chemical properties in materials science and engineering.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating biological pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide: can be compared with other compounds featuring benzothiazole or indole rings, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3OS2/c25-18-9-3-1-7-16(18)13-28-14-22(17-8-2-5-11-20(17)28)30-15-23(29)27-24-26-19-10-4-6-12-21(19)31-24/h1-12,14H,13,15H2,(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEBUAWUZRWXOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=NC5=CC=CC=C5S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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